

Evacetrapib metabolism CYP3A CYP2C8 pathways

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Compound Focus: Evacetrapib

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Executive Summary of Evacetrapib Metabolism

Evacetrapib is an investigational cholesteryl ester transfer protein (CETP) inhibitor that was developed for reducing cardiovascular risk in patients with high-risk vascular disease. Understanding its metabolic pathways is crucial for predicting drug-drug interactions and clinical outcomes. The metabolism of **evacetrapib** occurs primarily via cytochrome P450 enzymes, with **CYP3A responsible for approximately 90%** of its CYP-mediated clearance and **CYP2C8 contributing about 10%**, based on in vitro studies [1] [2].

Despite promising effects on lipid parameters (increasing HDL-C by 129% and reducing LDL-C by up to 36%), the ACCELERATE trial demonstrated that **evacetrapib** did not reduce cardiovascular outcomes in high-risk patients, leading to discontinuation of its development [3] [4].

Quantitative Analysis of Evacetrapib Metabolism

Table 1: In Vitro Metabolic Parameters of Evacetrapib

Parameter	CYP3A	CYP2C8
Fraction of CYP-mediated Clearance (f_m CYP)	~90% [1] [2]	~10% [1] [2]
Impact of Strong Enzyme Inhibition	AUC increased 2.37-fold with ketoconazole [1] [2]	No significant change with gemfibrozil (AUC ratio: 0.996) [1] [2]
Clinical Significance	Primary metabolic pathway [1] [2]	Minimal clinical impact [1] [2]

Table 2: Clinical Pharmacokinetic Parameters of Evacetrapib

Parameter	Value	Notes
Bioavailability	45% [3]	Increased with high-fat meal [3]
T_{max}	3 hours [3]	Rapid oral absorption [3]
Half-life ($t_{1/2}$)	40-44 hours [3]	
Volume of Distribution	548-827 L [3]	Extensive tissue distribution [3]
Primary Route of Elimination	Feces (93.1%) [1] [2]	Extensive metabolism [1] [2]
Renal Excretion	2.30% [1] [2]	Minimal renal clearance [1] [2]

Experimental Protocols for Evacetrapib Metabolism Studies

Reaction Phenotyping Using Recombinant CYP Panels

Objective: To identify specific CYP enzymes responsible for **evacetrapib** metabolism and quantify their relative contributions [1].

Methodology:

- **Incubation System:** Recombinant human CYP enzymes (Supersomes) including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, and 3A5 [1]
- **Incubation Conditions:** **Evacetrapib** (30 or 300 nmol/L) with NADPH (1 mmol/L) in potassium phosphate buffer [1]
- **Reaction Duration:** 5 or 30 minutes at 37°C [1]
- **Termination:** Acetonitrile with internal standard [1]
- **Analysis:** LC-MS/MS for metabolite identification and quantification [1]

Calculations:

- **Intrinsic Clearance (CL_{int}):** Calculated from substrate depletion rate constant [1]
- **Scaled Hepatic CL_{int} :** HLM-scaled $CL_{int} = (-k_{net} \times \text{incubation volume}) / (\text{pmol rCYP} \times \text{RAF})$ [1]
- **Fraction of CYP-mediated Clearance (f_{mCYP}):** HLM-scaled CL_{int} for each rCYP divided by sum of all quantified HLM-scaled CL_{int} values [1]

Clinical Drug-Drug Interaction Studies

Objective: To evaluate the effects of strong CYP3A and CYP2C8 inhibitors on **evacetrapib** pharmacokinetics in humans [1].

CYP3A Inhibition Study Design:

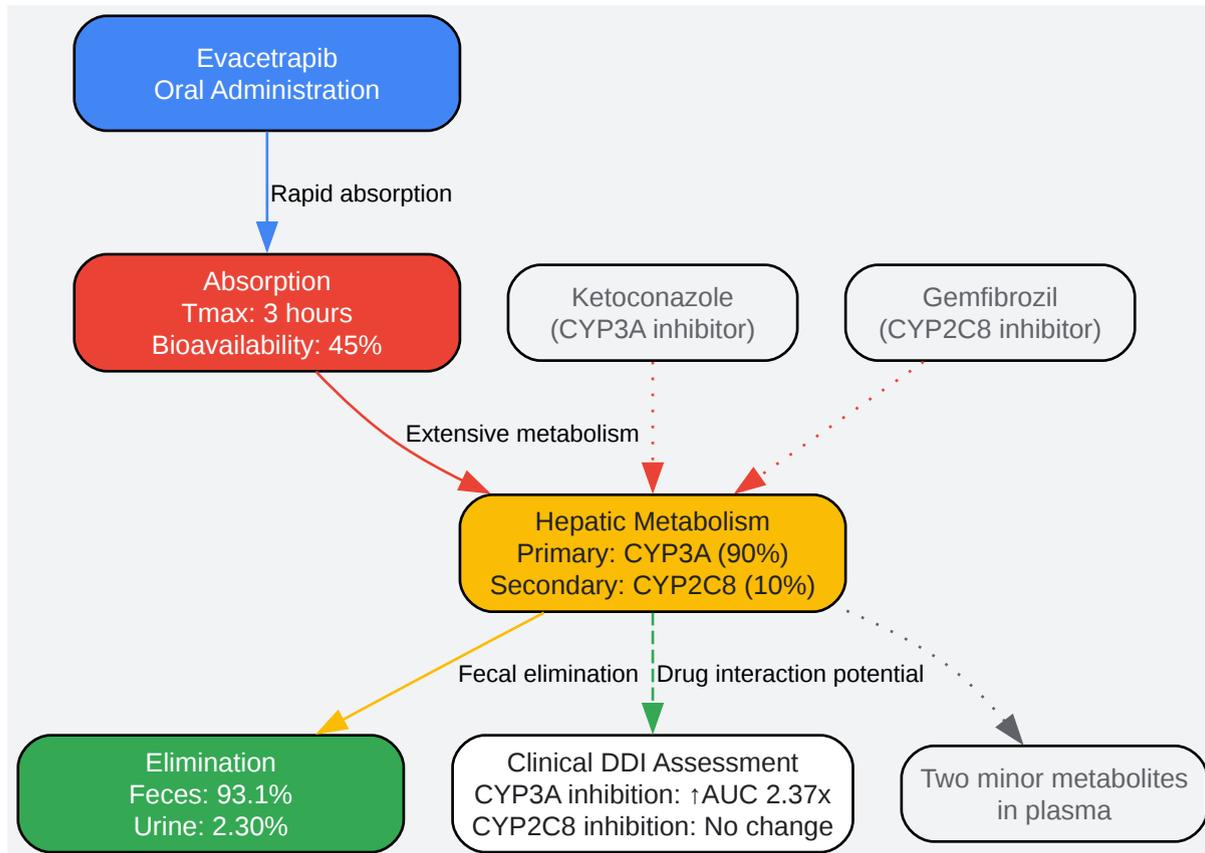
- **Design:** Randomized, open-label, 2-period, fixed-sequence [1]
- **Subjects:** Healthy adults (N=12, 18-65 years) [1]
- **Treatment:**
 - Period 1: Single 100-mg oral dose of **evacetrapib**
 - Period 2: 14 daily oral doses of ketoconazole (400 mg) with single 100-mg **evacetrapib** dose on Day 5 [1]
- **Washout:** Minimum 14 days based on **evacetrapib** mean half-life (~40 hours) [1]
- **PK Assessment:** Serial blood sampling for **evacetrapib** concentration determination [1]

CYP2C8 Inhibition Study Design:

- **Inhibitor:** Gemfibrozil [1]
- **Endpoint Comparison:** **Evacetrapib** AUC(0- τ) and C_{max} with/without inhibitor [1]

Metabolic Pathway of Evacetrapib

The following diagram illustrates the complete metabolic pathway and clinical assessment workflow for **evacetrapib**:



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Evacetrapib Metabolic Pathway and Clinical Assessment

Clinical Implications and Clinical Trial Outcome

Drug-Drug Interaction Potential

Despite being metabolized primarily by CYP3A, **evacetrapib** demonstrates a **low potential for clinically relevant drug interactions** when co-administered with strong CYP3A or CYP2C8 inhibitors [1] [2]. The

modest increase in exposure (2.37-fold AUC increase) with ketoconazole co-administration was not considered clinically significant due to **evacetrapib**'s robust safety profile [1].

Impact of Organ Impairment

- **Hepatic Impairment:** **Evacetrapib** exposure increases with severity of hepatic impairment. Apparent clearance (CL/F) decreased in subjects with moderate and severe hepatic impairment compared to controls [5].
- **Renal Impairment:** Severe renal impairment did not significantly affect **evacetrapib** exposure, consistent with minimal renal excretion (2.30% of dose) [5].

Clinical Trial Outcome: ACCELERATE

The ACCELERATE trial randomized 12,092 high-risk vascular patients to **evacetrapib** 130 mg daily or placebo. Despite favorable effects on lipid parameters:

- **HDL-C increased by 130%** (104 mg/dL vs. 46 mg/dL)
- **LDL-C decreased by 37%** (55 mg/dL vs. 84 mg/dL)

The trial was terminated early for futility with no significant difference in the primary endpoint (cardiovascular death, MI, stroke, coronary revascularization, or unstable angina: 12.8% vs. 12.7%, $p=0.85$) [4].

Conclusion

Evacetrapib demonstrates a well-characterized metabolic profile with CYP3A as the dominant clearance pathway and minor contribution from CYP2C8. The extensive in vitro and clinical characterization provides a comprehensive understanding of its metabolic fate, drug interaction potential, and disposition in special populations. Despite its favorable effects on lipid parameters and well-understood metabolic profile, **evacetrapib** failed to demonstrate clinical benefit in reducing cardiovascular events in high-risk patients, leading to discontinuation of its development.

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